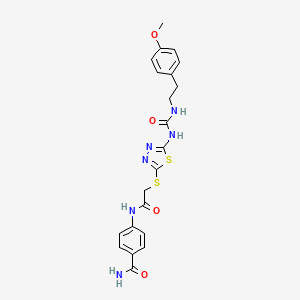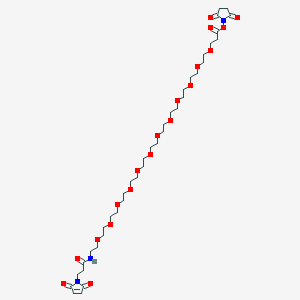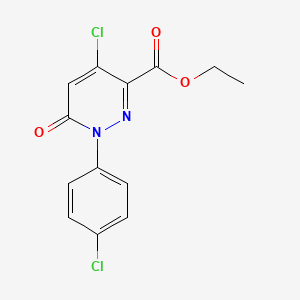![molecular formula C19H18FN3OS B2844169 N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448122-06-2](/img/structure/B2844169.png)
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
Researchers have synthesized a series of compounds, including analogs similar to "N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide," focusing on their structural and spectral features through DFT calculations. These studies aim to understand the chemical reactivity descriptors and the compounds' potential biological activities through cytotoxic evaluations against cancer cell lines. For instance, derivatives have been synthesized for anticancer screening, showing promising cytotoxic results against specific cancer types compared to reference compounds (Abu-Melha, 2021).
Anticancer Activity
Imidazothiadiazole and related analogs, including compounds with the imidazo[1,2-a]pyridine scaffold, have been evaluated for their cytotoxic activities against various cancer cell lines. These compounds have shown potent cytotoxic effects, suggesting their potential as anticancer agents. The effectiveness of these compounds against breast cancer and other cancer types highlights their significance in developing new therapeutic agents (Abu-Melha, 2021).
Antimicrobial and Insecticidal Applications
Further studies have explored the synthesis of novel heterocyclic compounds derived from similar precursors for antimicrobial and insecticidal purposes. The diversity in the synthesized products allows for extensive biological investigations, including antiproliferative activity screenings against human cancer cell lines and assessments against agricultural pests. These research efforts aim to identify compounds with high inhibitory effects, contributing to the development of new antimicrobial agents and insecticides (Shams et al., 2010).
Photophysical Studies
The scaffold of imidazo[1,2-a]pyridine, related to the compound of interest, has been utilized in the development of emissive compounds for applications such as sensors and fluorescent probes. These studies involve the synthesis and photophysical investigation of imidazo[1,5-a]pyridinium ions, highlighting the potential of this structural motif in designing fluorescence-based applications. The impact of synthetic modifications on emission properties underscores the versatility of these compounds in scientific research (Hutt et al., 2012).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-14-4-8-17(9-5-14)25-13-19(24)23(15-6-7-15)12-16-11-21-18-3-1-2-10-22(16)18/h1-5,8-11,15H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGXTLMUJTKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)





![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2844099.png)
![{[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2844100.png)
![1-[Bromo(difluoro)methyl]-2-fluorobenzene](/img/structure/B2844103.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2844106.png)


![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2844109.png)